isobenzofuran-1(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobenzofuran-1(3H)-imine is a heterocyclic compound that features a fused benzene and furan ring with an imine group at the 1-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobenzofuran-1(3H)-imine can be synthesized through several methods. One common approach involves the condensation of ninhydrin with amino-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . Another method includes the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of subcritical water as a reaction medium is favored due to its environmentally benign nature and efficiency in facilitating the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Isobenzofuran-1(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione using molecular oxygen and hydrogen peroxide.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Isobenzofuran-1,3-dione.
Reduction: Isobenzofuran-1(3H)-amine.
Substitution: Various substituted isobenzofuran derivatives.
Scientific Research Applications
Isobenzofuran-1(3H)-imine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isobenzofuran-1(3H)-imine involves its ability to participate in various chemical reactions due to the presence of the imine group. The imine group can act as an electrophile, making it susceptible to nucleophilic attack. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Isobenzofuran-1(3H)-imine can be compared with other similar compounds such as:
Isobenzofuran-1(3H)-one: Known for its biological activities and used in the synthesis of various bioactive molecules.
Isobenzofuran-1,3-dione: Formed through the oxidation of this compound and used in similar applications.
The uniqueness of this compound lies in its imine group, which imparts distinct reactivity compared to its analogs.
Properties
Molecular Formula |
C8H7NO |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3H-2-benzofuran-1-imine |
InChI |
InChI=1S/C8H7NO/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,9H,5H2 |
InChI Key |
UZNGGIDVCAOZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.